molecular formula C7H9NO6 B15093787 Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- CAS No. 155919-13-4

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-

Cat. No.: B15093787
CAS No.: 155919-13-4
M. Wt: 203.15 g/mol
InChI Key: ZHYROWSBSYXOGX-UHFFFAOYSA-N
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Description

This compound is a polyethylene glycol (PEG) derivative functionalized at the alpha position with a succinimidyl ester group (2,5-dioxo-1-pyrrolidinyl) and a hydroxyl group at the omega terminus. The succinimidyl ester enables amine-reactive conjugation, making it valuable in bioconjugation for drug delivery, protein modification, and polymer therapeutics. Its PEG backbone provides hydrophilicity and biocompatibility, while the hydroxyl group allows further functionalization .

Properties

CAS No.

155919-13-4

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hydroxyethyl carbonate

InChI

InChI=1S/C7H9NO6/c9-3-4-13-7(12)14-8-5(10)1-2-6(8)11/h9H,1-4H2

InChI Key

ZHYROWSBSYXOGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCO

Related CAS

155919-13-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The pyrrolidinyl group is introduced through a subsequent reaction with a suitable reagent, such as N-hydroxysuccinimide ester .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure polymer .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a polymer matrix for various chemical reactions.

    Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

    Medicine: Utilized in the formulation of pharmaceutical products, including controlled-release drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- involves its interaction with various molecular targets. The polymer can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and tissue engineering. The pyrrolidinyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, applications, and regulatory aspects of the target compound with analogous PEG derivatives:

Compound Name (CAS or Identifier) Alpha Group Omega Group Key Applications Regulatory/Stability Notes
Target Compound Succinimidyl oxycarbonyl Hydroxy Bioconjugation, therapeutics Requires dry storage; hydrolytically unstable
PMN P–13–455 (P–13–455) Bis(methylethylidene diphenylene) + 6-(2,5-dioxopyrrol)hexyloxy Varied Industrial coatings, adhesives Significant new use reporting for water release
Methoxypolyethyleneglycol N-succinimidyl succinate (78274-32-5) Succinimidyl succinate Methoxy Drug delivery (e.g., Sunbright® ME 200CS) Enhanced stability due to methoxy terminus
Poly(oxy-1,2-ethanediyl), .alpha.-[4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]pentyl]-.omega.-methoxy- (117397-41-8) Succinimidyl oxycarbonyl Methoxy Protein PEGylation Reduced reactivity at omega end vs. hydroxyl
Poly(oxy-1,2-ethanediyl), .alpha.-dodecyl-.omega.-hydroxy-, phosphate (58318-92-6) Dodecyl + phosphate Potassium salt Surfactants, emulsifiers Ionic interactions; non-reactive termini

Research Findings

  • Bioconjugation Efficiency: The hydroxyl group in the target compound increases conjugation versatility. For example, hydroxyl-terminated PEGs facilitate sequential modifications (e.g., multi-step nanoparticle functionalization) compared to methoxy-terminated variants .
  • Industrial Use : Phosphate-terminated PEGs (58318-92-6) are preferred in surfactant formulations due to ionic solubility, while succinimidyl esters dominate biomedical applications .
  • Toxicity: Methoxy-terminated PEGs (78274-32-5) show lower immunogenicity in vivo compared to hydroxylated derivatives, critical for FDA-approved therapeutics .

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